Alizarin 1-methyl ether
Overview
Description
2-Hydroxy-1-methoxyanthraquinone is an organic compound known for its distinct structure and properties. It is a pale yellow crystalline solid that is insoluble in water but exhibits good solubility in organic solvents . This compound is commonly used as a coloring agent in dyes, pigments, and oil paintings .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-1-methoxyanthraquinone involves the oxidation of alizarin. Alizarin reacts with hydrogen peroxide to form alizarin quinone, which is then further oxidized with hydrogen peroxide to yield 2-Hydroxy-1-methoxyanthraquinone .
Industrial Production Methods: Industrial production of 2-Hydroxy-1-methoxyanthraquinone typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-methoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
2-Hydroxy-1-methoxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Biology: It has been studied for its antibacterial properties, particularly against drug-resistant bacteria.
Industry: It is used as a dye and pigment in various industrial applications.
Mechanism of Action
The mechanism by which 2-Hydroxy-1-methoxyanthraquinone exerts its effects involves multiple pathways:
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential bacterial enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
- 1,2-Dimethoxyanthraquinone
- Morindone-5-methylether
- Scopoletin
- Fraxidin
Comparison: 2-Hydroxy-1-methoxyanthraquinone is unique due to its specific hydroxyl and methoxy functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it has shown superior antibacterial and anticancer activities .
Properties
IUPAC Name |
2-hydroxy-1-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-19-15-11(16)7-6-10-12(15)14(18)9-5-3-2-4-8(9)13(10)17/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGZEPNGEFBVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977275 | |
Record name | 2-Hydroxy-1-methoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-06-5 | |
Record name | Alizarin 1-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6170-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alizarin 1-methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-1-methoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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